molecular formula C18H18Cl2N2O3S B4903452 N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

Cat. No.: B4903452
M. Wt: 413.3 g/mol
InChI Key: RMQOTQGENQWAQC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is a synthetic organic compound characterized by the presence of chlorobenzyl and chlorophenyl groups attached to a prolinamide backbone

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide typically involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with proline or its derivatives to form the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide include:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-5-3-13(4-6-14)12-21-18(23)17-2-1-11-22(17)26(24,25)16-9-7-15(20)8-10-16/h3-10,17H,1-2,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQOTQGENQWAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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